
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxy, dimethyl, and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the pyrazole ring. Subsequent methylation and bromination steps are carried out to introduce the dimethyl and bromide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of hydroxyl or cyano derivatives.
科学的研究の応用
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl: Used as an n-type dopant in organic electronics.
5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole: Known for its use as a proton pump inhibitor in medicine.
Uniqueness
4-Methoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of methoxy, dimethyl, and diphenyl groups makes it a versatile compound for various applications.
特性
CAS番号 |
60613-74-3 |
|---|---|
分子式 |
C18H21BrN2O |
分子量 |
361.3 g/mol |
IUPAC名 |
4-methoxy-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;bromide |
InChI |
InChI=1S/C18H20N2O.BrH/c1-19-16(14-10-6-4-7-11-14)18(21-3)17(20(19)2)15-12-8-5-9-13-15;/h4-13,16H,1-3H3;1H |
InChIキー |
VSGYPUIGPXSWBE-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


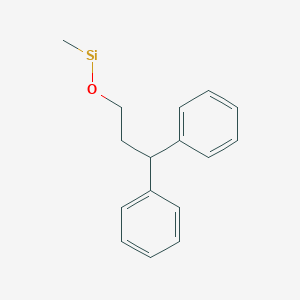
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

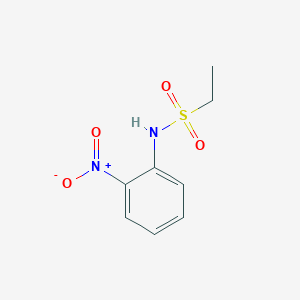
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
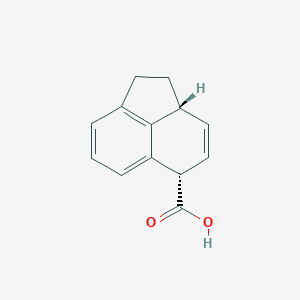
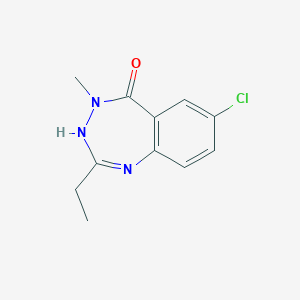
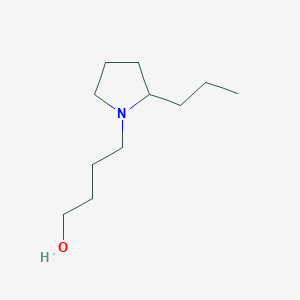
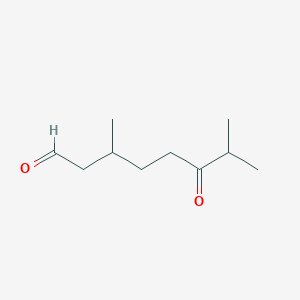

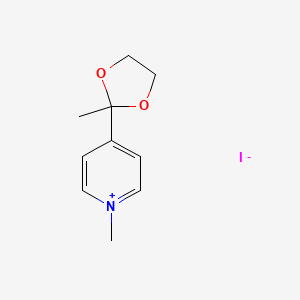
![2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propanoic acid](/img/structure/B14607896.png)
